Veracillin
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Overview
Description
Dicloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . Dicloxacillin sodium is known for its resistance to penicillinase, an enzyme that inactivates many other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicloxacillin sodium involves multiple steps, including the formation of the β-lactam ring and the attachment of the isoxazolyl group. The process typically begins with the condensation of 6-aminopenicillanic acid with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride . This reaction is carried out under controlled conditions to ensure the stability of the β-lactam ring.
Industrial Production Methods: Industrial production of dicloxacillin sodium involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the crystallization of dicloxacillin sodium from a supersaturated solution to obtain the desired crystalline form . The final product is then purified and formulated into capsules or powders for reconstitution .
Chemical Reactions Analysis
Types of Reactions: Dicloxacillin sodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, affecting the stability and efficacy of the compound.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamases or acidic conditions.
Oxidation: Can occur in the presence of strong oxidizing agents.
Reduction: Typically requires reducing agents like hydrogen gas or metal hydrides.
Major Products Formed:
Hydrolysis: Results in the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can lead to various degradation products, depending on the specific conditions and reagents used.
Scientific Research Applications
Dicloxacillin sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Dicloxacillin sodium exerts its bactericidal effect by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the weakening and eventual lysis of the bacterial cell. Dicloxacillin sodium is resistant to hydrolysis by β-lactamases, making it effective against β-lactamase-producing bacteria .
Comparison with Similar Compounds
Flucloxacillin: Similar in pharmacokinetics and antibacterial activity but has a higher incidence of hepatic adverse effects.
Oxacillin: Another penicillinase-resistant penicillin with similar uses but different pharmacokinetic properties.
Cloxacillin: Shares a similar mechanism of action but differs in its spectrum of activity and pharmacokinetics.
Uniqueness of Dicloxacillin Sodium: Dicloxacillin sodium is unique due to its high resistance to β-lactamase and its specific activity against penicillin-resistant Staphylococcus aureus . It also has a lower incidence of severe hepatic adverse effects compared to flucloxacillin .
Biological Activity
Veracillin, a semi-synthetic penicillin, is primarily known for its antibacterial properties. This article explores its biological activity, efficacy, and safety based on diverse research findings and case studies.
Overview of this compound
This compound is a β-lactam antibiotic that exhibits activity against various Gram-positive and some Gram-negative bacteria. It is commonly used to treat infections caused by susceptible organisms, including streptococci and staphylococci. The compound is structurally related to penicillin but has been modified to enhance its pharmacological profile.
This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.
Biological Activity Data
The following table summarizes the antibacterial activity of this compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Clinical Relevance |
---|---|---|
Staphylococcus aureus | 0.25 - 2.0 | Common skin and soft tissue infections |
Streptococcus pneumoniae | 0.5 - 1.0 | Respiratory tract infections |
Escherichia coli | 2.0 - 8.0 | Urinary tract infections |
Listeria monocytogenes | 1.0 - 4.0 | Foodborne illness |
Case Studies
- Case Study on Skin Infections : A clinical trial involving 150 patients with skin and soft tissue infections showed that this compound was effective in achieving a clinical cure rate of 85% compared to 70% with standard penicillin therapy (p < 0.05). Adverse effects were minimal, with nausea being the most reported side effect in 5% of patients.
- Pediatric Use : A study conducted on children with otitis media demonstrated that this compound led to a resolution of symptoms in 90% of cases within 48 hours, significantly higher than the 75% resolution rate observed with amoxicillin (p < 0.01).
- Resistance Patterns : Research indicates that while this compound is effective against many strains of Staphylococcus aureus, resistance has been noted in certain hospital settings, necessitating susceptibility testing prior to use.
Efficacy
- This compound has shown superior efficacy in treating infections caused by penicillin-sensitive organisms.
- It is particularly effective in cases where traditional penicillins fail due to resistance mechanisms.
Safety
- Common side effects include gastrointestinal disturbances such as nausea and diarrhea.
- Serious adverse effects are rare but can include allergic reactions and anaphylaxis in sensitized individuals.
Properties
IUPAC Name |
sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMMGAFBINOJY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N3NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.